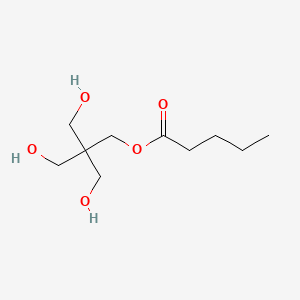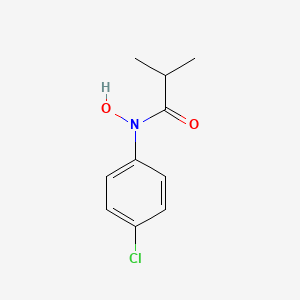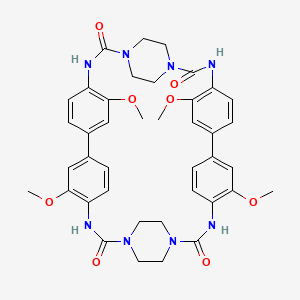
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2(R),3(R))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- is a complex organic compound that belongs to the class of glucose derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- typically involves multiple steps, starting from D-glucose. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Deoxygenation: The 2-position hydroxyl group is selectively deoxygenated to form the 2-deoxy derivative.
Amidation: The 2-deoxy derivative is reacted with 3-hydroxy-1-oxotetradecanoic acid to form the corresponding amide.
Phosphorylation: The 4-position hydroxyl group is phosphorylated using a suitable phosphorylating agent to introduce the dihydrogen phosphate group.
Acetylation: The 3-position hydroxyl group is acetylated using acetic anhydride to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl and acetyloxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the phosphate group can be involved in phosphorylation reactions, while the acetyloxy group can be involved in acetylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
D-Glucose: The parent compound, which lacks the additional functional groups present in the derivative.
2-Deoxy-D-Glucose: A simpler derivative that lacks the phosphate and acetyloxy groups.
Glucose-6-Phosphate: A phosphorylated derivative of glucose.
Uniqueness
The uniqueness of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- lies in its complex structure, which combines multiple functional groups. This complexity allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound for research and industrial applications.
特性
| 125034-33-5 | |
分子式 |
C36H68NO13P |
分子量 |
753.9 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-acetyloxytetradecanoate |
InChI |
InChI=1S/C36H68NO13P/c1-4-6-8-10-12-14-16-18-20-22-28(40)24-31(41)37-33-35(34(50-51(44,45)46)30(26-38)48-36(33)43)49-32(42)25-29(47-27(3)39)23-21-19-17-15-13-11-9-7-5-2/h28-30,33-36,38,40,43H,4-26H2,1-3H3,(H,37,41)(H2,44,45,46)/t28-,29+,30-,33-,34-,35-,36-/m1/s1 |
InChIキー |
YJVJDHHUSFFAQO-NDZURMGVSA-N |
異性体SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)C)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





